molecular formula C8H12N4O B14379980 3-Azido-4-(tert-butylimino)but-3-en-2-one CAS No. 87989-01-3

3-Azido-4-(tert-butylimino)but-3-en-2-one

Cat. No.: B14379980
CAS No.: 87989-01-3
M. Wt: 180.21 g/mol
InChI Key: OBALZNULOOAYCX-UHFFFAOYSA-N
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Description

3-Azido-4-(tert-butylimino)but-3-en-2-one: is a chemical compound characterized by the presence of an azido group and a tert-butylimino group attached to a butenone backbone

Chemical Reactions Analysis

Types of Reactions

3-Azido-4-(tert-butylimino)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized under specific conditions.

    Reduction: Reduction reactions can convert the azido group to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group would yield an amine derivative, while oxidation could lead to the formation of nitro compounds.

Scientific Research Applications

3-Azido-4-(tert-butylimino)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-4-(tert-butylimino)but-3-en-2-one involves its reactivity due to the presence of the azido group. This group can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

87989-01-3

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

InChI

InChI=1S/C8H12N4O/c1-6(13)7(11-12-9)5-10-8(2,3)4/h1-4H3

InChI Key

OBALZNULOOAYCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C=NC(C)(C)C)N=[N+]=[N-]

Origin of Product

United States

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